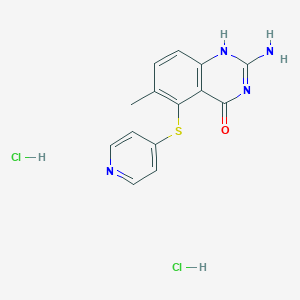

Nolatrexed dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

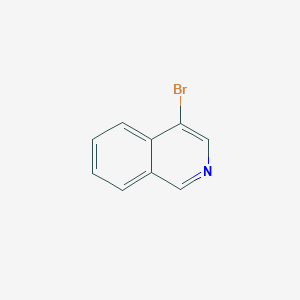

La mebroqualona es un compuesto GABAérgico de la clase de las quinazolinonas y un análogo de la mecloqualona. Posee propiedades sedantes e hipnóticas similares a su compuesto padre, resultado de su actividad agonista en el subtipo β del receptor GABA A . La mebroqualona se sintetizó originalmente en la década de 1960 y se diferencia de la mecloqualona por tener un átomo de bromo en lugar de un cloro en el anillo de 3-fenilo .

Aplicaciones Científicas De Investigación

La mebroqualona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de los derivados de quinazolinona y sus propiedades químicas.

Biología: Se estudia la mebroqualona por sus efectos sobre el receptor GABA A y su potencial como agente sedante e hipnótico.

Medicina: La investigación sobre la mebroqualona incluye sus posibles aplicaciones terapéuticas para afecciones como el insomnio y la ansiedad.

Industria: Se investigan la mebroqualona y sus análogos por su posible uso en el desarrollo de nuevos productos farmacéuticos

Mecanismo De Acción

La mebroqualona ejerce sus efectos actuando como un agonista en el subtipo β del receptor GABA A. Esta interacción mejora los efectos inhibitorios del GABA, lo que lleva a efectos sedantes e hipnóticos. Los objetivos moleculares involucrados incluyen las subunidades del receptor GABA A, que median las acciones farmacológicas del compuesto .

Métodos De Preparación

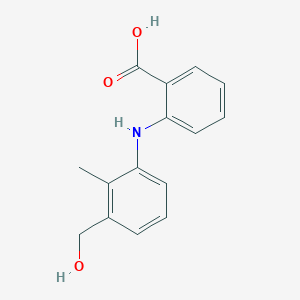

La mebroqualona puede sintetizarse a través de varias rutas sintéticas. Un método común implica la ciclización de la 2-amino-N-(2-bromofenil)benzamida. La reacción se lleva a cabo típicamente en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3) en condiciones de reflujo . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, incluido el uso de técnicas de irradiación de microondas para reducir los tiempos de reacción y mejorar los rendimientos .

Análisis De Reacciones Químicas

La mebroqualona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La mebroqualona puede oxidarse para formar derivados de quinazolinona.

Reducción: Las reacciones de reducción pueden convertir la mebroqualona en sus derivados de amina correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el hidruro de litio y aluminio (LiAlH4) para la reducción y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Comparación Con Compuestos Similares

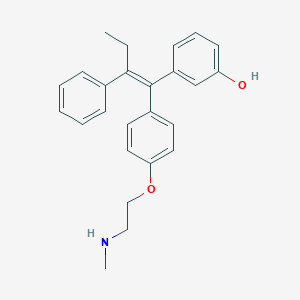

La mebroqualona es similar a otros derivados de quinazolinona como:

Mecloqualona: Se diferencia por la presencia de un átomo de cloro en lugar de un átomo de bromo en el anillo de 3-fenilo.

Methaqualona: Conocida por sus propiedades sedantes-hipnóticas y su uso histórico como droga recreativa.

Afloqualona, Etaqualona, Metoxiqualona, Metilmethaqualona, Cloroqualona, Diproqualona: Estos compuestos comparten estructuras y propiedades farmacológicas similares pero difieren en sus sustituyentes y potencia específicos

La singularidad de la mebroqualona radica en su patrón de sustitución específico y su perfil farmacológico resultante, que puede ofrecer ventajas o desafíos terapéuticos distintos en comparación con sus análogos.

Propiedades

Número CAS |

152946-68-4 |

|---|---|

Fórmula molecular |

C14H13ClN4OS |

Peso molecular |

320.8 g/mol |

Nombre IUPAC |

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H |

Clave InChI |

JSVRVYCCSLQAON-UHFFFAOYSA-N |

SMILES isomérico |

CC1=C(C2=C(C=C1)NC(=NC2=O)[NH3+])SC3=CC=[NH+]C=C3.[Cl-].[Cl-] |

SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |

SMILES canónico |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl |

Sinónimos |

2-Amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone Hydrochloride; AG 337; Thymitaq; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nolatrexed Dihydrochloride is a potent and specific inhibitor of thymidylate synthase (TS) [, ]. Unlike classical antifolates, it directly binds to the folate site of TS in its active form, bypassing the need for polyglutamylation [].

A: TS inhibition disrupts the de novo synthesis of thymidine, a crucial nucleotide for DNA replication and repair [, ]. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, preferentially targeting rapidly dividing cancer cells [, , ].

ANone: The provided abstracts primarily focus on the pharmaceutical aspects of this compound, specifically its preparation, formulation, and antitumor activity. There is limited information regarding its material compatibility, stability outside of biological contexts, or any intrinsic catalytic properties.

A: Yes, this compound was designed using structure-based computer modeling to target the thymidylate synthase enzyme [].

A: One study investigated the preparation of this compound liposomes to achieve sustained release and potentially improve its relatively short half-life []. The liposomal formulations showed promising results in prolonging drug release and enhancing the in vivo antitumor effect []. Another study describes the preparation of high-purity this compound dihydrate, suggesting efforts to optimize its formulation for pharmaceutical use [].

ANone: The provided abstracts focus on the scientific and clinical aspects of this compound. Information regarding SHE regulations and compliance is not discussed.

A: Studies have shown that this compound exhibits nonlinear pharmacokinetics []. Following intravenous administration in mice, it demonstrated a half-life of 3.02 hours and a clearance of 0.556 L/h/kg []. The absolute bioavailability after oral administration in mice was found to be 23.58% []. In humans, the plasma clearance decreased with increasing doses, indicating nonlinear pharmacokinetics []. Approximately 18% of the administered dose was excreted unchanged in the urine []. Another study confirmed its rapid absorption and a median bioavailability of 89% after oral administration in humans []. Food intake was found to alter the rate of absorption, delaying the time to reach peak concentration but not affecting the overall area under the curve [].

A: Research indicates a significant relationship between this compound plasma concentrations and hematological toxicity, particularly neutropenia []. A study in children with cancer confirmed the dose-related increase in plasma concentrations and systemic exposure of this compound []. Toxicity was only observed at AUC values exceeding 60 mg ml−1 min−1, while no toxicity occurred below 45 mg ml−1 min−1 []. In another study, average trough concentrations of this compound, rather than the administered dose, were significantly correlated with decreases in thrombocytes and neutrophils [].

A: this compound demonstrated significant antiproliferative effects against various cancer cell lines in vitro, including S-180 [, ], HepG2 [], QSG7703 [], LoVo [, ], and HNX14C []. In vivo studies using mouse models with S-180 sarcoma showed that this compound significantly increased survival time compared to untreated controls []. Additionally, it effectively inhibited the growth of H22, EAC, and S180 transplantation tumors in mice [].

A: Yes, several clinical trials have been conducted. A phase I trial in patients with solid tumors determined the maximum tolerated dose (MTD) and recommended phase II dose of this compound administered as a 5-day continuous infusion []. A phase II trial in patients with advanced hepatocellular carcinoma (HCC) showed minimal activity as a single agent, with significant stomatitis as a side effect []. Another phase II trial in ethnic Chinese subjects with unresectable HCC compared this compound with doxorubicin, revealing a potential survival benefit for this compound despite the insignificant p-value [, ]. Notably, a phase III trial (ETHECC) is ongoing to compare this compound with doxorubicin in patients with unresectable HCC [, ].

A: Clinical trials have identified myelosuppression (leucopenia, neutropenia, thrombocytopenia), gastrointestinal dysfunction (nausea, vomiting, diarrhea), and mucositis as the most common dose-limiting toxicities of this compound [, , ].

A: Liposomal formulations of this compound have been developed to achieve sustained drug release and potentially enhance its therapeutic index []. These long-circulating liposomes showed promising results in prolonging drug exposure and enhancing the in vivo antitumor effect compared to conventional formulations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.